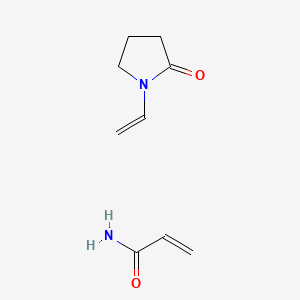
1-Ethenylpyrrolidin-2-one;prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylpyrrolidin-2-one;prop-2-enamide is a compound that combines the structural features of both 1-ethenylpyrrolidin-2-one and prop-2-enamide. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1-ethenylpyrrolidin-2-one;prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethenylpyrrolidin-2-one with prop-2-enamide under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
1-Ethenylpyrrolidin-2-one;prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Aplicaciones Científicas De Investigación
1-Ethenylpyrrolidin-2-one;prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-ethenylpyrrolidin-2-one;prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-Ethenylpyrrolidin-2-one;prop-2-enamide can be compared with similar compounds such as N-vinyl-2-pyrrolidone and acrylamide. While all these compounds share some structural similarities, this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity .
N-vinyl-2-pyrrolidone: Known for its use in polymer synthesis and as a pharmaceutical excipient.
Acrylamide: Widely used in the production of polyacrylamide gels for electrophoresis and as a flocculant in water treatment.
The unique combination of 1-ethenylpyrrolidin-2-one and prop-2-enamide in a single molecule allows for a broader range of applications and enhanced properties compared to its individual components .
Propiedades
Número CAS |
26124-23-2 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-ethenylpyrrolidin-2-one;prop-2-enamide |
InChI |
InChI=1S/C6H9NO.C3H5NO/c1-2-7-5-3-4-6(7)8;1-2-3(4)5/h2H,1,3-5H2;2H,1H2,(H2,4,5) |
Clave InChI |
NDKUQUPCEFPMSK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N.C=CN1CCCC1=O |
Números CAS relacionados |
26124-23-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


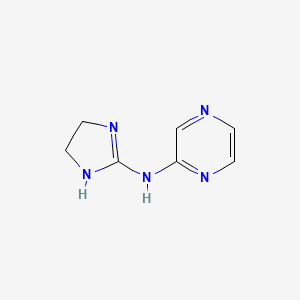
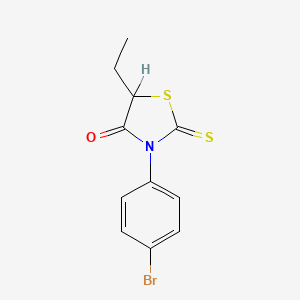
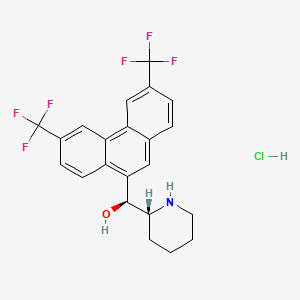
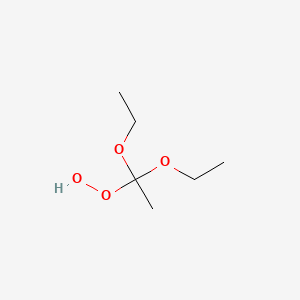
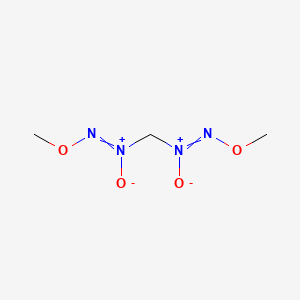
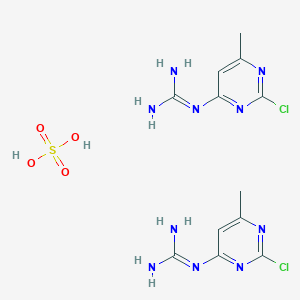
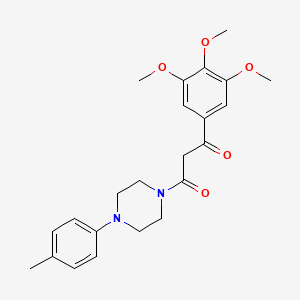
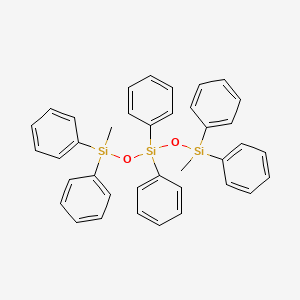
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
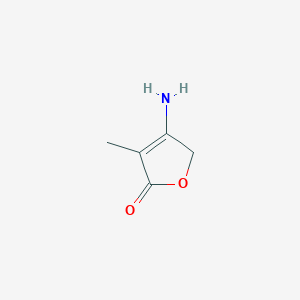

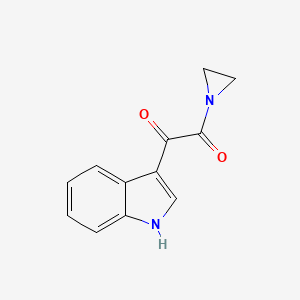

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
